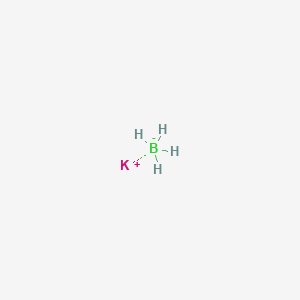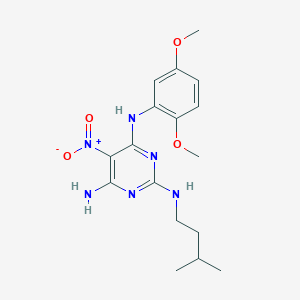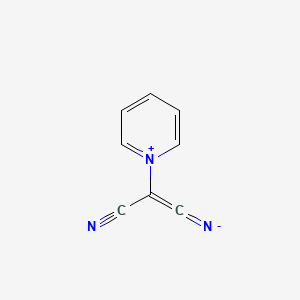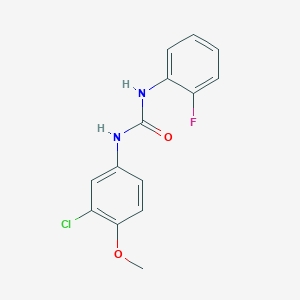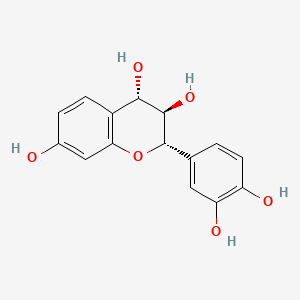
(-)-Leucofisetinidin
Overview
Description
Synthesis Analysis
This involves understanding how the compound is made. This could be a natural biosynthesis pathway if the compound is a natural product, or a series of chemical reactions if it is synthesized in the lab .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions used to synthesize the compound, as well as reactions that the compound participates in under certain conditions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Biflavanols in Bark Tannins
(-)-Leucofisetinidin, as a part of the homologous series of biflavanols, plays a significant role in the bark tannins of the black wattle (Acacia mearnsii). This includes leucofisetinidin-(+)-catechin and related compounds, which are identified by their specific configurations and arrangements in their heterocyclic rings. These biflavanols are integral to the stabilization of certain molecular conformations and are immediate biosynthetic precursors to associated flavan-3,4-diols and flavan-3-ols (Drewes et al., 1967).
Role in Anthocyanidin Biosynthesis
In the context of plant biochemistry, (-)-Leucofisetinidin derivatives, such as leucopelargonidin and leucocyanidin, synthesized from dihydroflavonols, are integral to anthocyanidin biosynthesis in flowers. Studies involving genetically defined acyanic flowers of Matthiola incana demonstrate the crucial role these compounds play in the formation of anthocyanidin 3-O-glucosides. This is a clear indication of their role as intermediates in anthocyanin synthesis (Heller et al., 1985).
Applications in Medicinal Plants
In medicinal plant research, the study of chemical constituents and their biological activities is critical. For instance, the investigation of Litsea elliptica, a plant used in traditional medicine, led to the isolation of various compounds including (-)-Leucofisetinidin derivatives. These compounds have shown potential in anti-diabetic activity, particularly in inhibiting alpha-glucosidase, an enzyme relevant in diabetes management (Phoopha et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H/t13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZBQQUVMQGHDJ-ZNMIVQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H]([C@H](C3=C(O2)C=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393165 | |
| Record name | Leuco-fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Leucofisetinidin | |
CAS RN |
34620-73-0 | |
| Record name | (2S,3R,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leuco-fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B1231850.png)

![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B1231854.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-hydroxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1231856.png)
![15-Ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1231857.png)
![N4-(3-fluorophenyl)-N2-[3-(4-morpholinyl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B1231859.png)

![3,4,6-Trimethoxy-5-oxo-8-benzo[7]annulenecarboxylic acid methyl ester](/img/structure/B1231862.png)
